molecular formula C20H22N2O4 B2599297 Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate CAS No. 1705037-17-7

Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2599297
CAS No.: 1705037-17-7
M. Wt: 354.406
InChI Key: BSQCQNJUFQNAPI-UHFFFAOYSA-N
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Description

Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound featuring a methyl benzoate core linked to a 1-methylindolin-5-yl moiety via a hydroxyethylcarbamoyl bridge. The methyl ester enhances lipophilicity, which may influence bioavailability and metabolic stability.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-22-10-9-15-11-16(7-8-17(15)22)18(23)12-21-19(24)13-3-5-14(6-4-13)20(25)26-2/h3-8,11,18,23H,9-10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQCQNJUFQNAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific conditions for synthesizing this compound would involve the appropriate selection of starting materials and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . This compound may exert its effects by modulating enzyme activity, receptor binding, or gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Yuan & Zhu, 2020)

Structural Similarities :

  • Both compounds incorporate a hydroxyethylamine group and a methyl-substituted aromatic heterocycle (indolin vs. benzimidazole).
  • The carbamoyl/amino linkages suggest comparable synthetic routes involving Schiff base formation or nucleophilic substitution .

Key Differences :

  • Aromatic System: The target compound’s indoline ring differs from the benzimidazole in Yuan & Zhu’s derivative.
  • Ester Group: The target uses a methyl benzoate ester, while Yuan & Zhu’s compound employs an ethyl butanoate ester. Methyl benzoate may confer higher metabolic stability due to reduced susceptibility to esterase cleavage compared to ethyl esters.
  • Substituents : The benzimidazole derivative includes a benzyl group, which increases steric bulk and may hinder membrane permeability .

Inferred Properties :

  • The indoline moiety in the target compound could enhance CNS penetration compared to the benzimidazole analog, given indoline’s prevalence in neuroactive drugs.
  • The methyl benzoate ester likely improves lipophilicity (logP) relative to ethyl butanoate, favoring passive diffusion across biological membranes .
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (Key Organics, 2021)

Structural Similarities :

  • Both share a methyl benzoate backbone, suggesting parallel synthetic strategies for esterification.
  • Both feature heterocyclic systems (indoline vs. thiadiazole) linked via carbamoyl or ether bridges .

Key Differences :

  • Heterocycle: The thiadiazole ring in Key Organics’ compound is electron-deficient and planar, contrasting with the electron-rich, non-planar indoline. This difference could influence redox activity or π-π stacking interactions.
  • Functional Groups: The thiadiazole derivative includes a phenylcarbamoyl group, which may engage in hydrogen bonding, whereas the hydroxyethyl group in the target compound offers hydrogen-bond donor capacity.

Comparative Data Table

Compound Name Aromatic Heterocycle Ester Group Key Functional Groups Toxicity Profile (EU-GHS/CLP)
Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate 1-Methylindoline Methyl benzoate Hydroxyethylcarbamoyl Not reported
Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzimidazole Ethyl butanoate Benzyl, hydroxyethylamino Not reported
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 1,3,4-Thiadiazole Methyl benzoate Phenylcarbamoyl, thiadiazole Acute Toxicity Cat 4 (oral, dermal, inhalation)

Research Implications

  • Synthetic Routes : The target compound may be synthesized via methods analogous to Yuan & Zhu’s work, such as condensation of a preformed indoline-ethylamine intermediate with methyl 4-chlorocarbonylbenzoate .
  • The hydroxyethylcarbamoyl group could mimic endogenous substrates, enhancing target engagement.
  • Safety Considerations : Structural parallels to the thiadiazole compound warrant precautionary toxicity screening, particularly for dermal and inhalation exposure.

Biological Activity

Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate is an organic compound that belongs to the class of aromatic carbamates. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3}, with a molecular weight of 354.4 g/mol. The compound features a methylbenzoate group linked to a carbamate moiety, which is further substituted with a hydroxylated indoline derivative.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Indoline Precursor : Alkylation of indoline with an appropriate alkylating agent to introduce the 1-methyl group.
  • Preparation of Carbamate : Reacting the indoline precursor with a suitable carbonic acid derivative to form the carbamate.
  • Coupling Reaction : The final step involves coupling the indoline and benzoate precursors under specific conditions to yield the desired compound.

Biological Activity

Research has indicated that this compound exhibits various biological activities, which can be summarized as follows:

Anticancer Activity

Studies have shown that compounds with similar structural features may inhibit cancer cell proliferation. The presence of the indoline moiety suggests potential interactions with biological targets involved in cancer pathways. For instance, compounds derived from indole structures have been reported to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-712Cell cycle arrest
A54910Inhibition of PI3K/Akt pathway

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The carbamate group can mimic natural substrates, allowing it to bind effectively to enzyme active sites.

Case Study: Enzyme Inhibition

A study investigating the inhibition of acetylcholinesterase (AChE) by related carbamate derivatives found that structural modifications significantly influenced inhibitory potency. The presence of hydroxyl groups was noted to enhance binding affinity.

The proposed mechanism involves:

  • Binding Affinity : The sulfonamide and carbamate functionalities allow for strong interactions with target enzymes or receptors through hydrogen bonding and hydrophobic interactions.
  • Modulation of Signaling Pathways : By mimicking natural substrates, the compound may interfere with critical signaling pathways, leading to altered cellular responses.

Research Applications

This compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for designing new anticancer agents or enzyme inhibitors.
  • Biological Research : To study enzyme kinetics and cellular signaling pathways.

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